1H-Isoindole hydrochloride
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Overview
Description
1H-Isoindole hydrochloride is a heterocyclic compound that consists of a benzene ring fused with a pyrrole ring. . The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Isoindole hydrochloride can be synthesized through several methods. One common approach involves the dehydration of isoindoline-N-oxides . Another method includes the trifunctionalization of a nitrile moiety, which is triggered by the formation of a nitrile ylide with extended conjugation by the reaction of a rhodium vinylcarbene with a nitrile . This reaction is catalyzed by rhodium and involves a cascade process that significantly increases molecular complexity.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of homogeneous rhodium catalysis and vinylcarbene intermediates are common in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1H-Isoindole hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Isoindole-1,3-diones
Reduction: Isoindoline
Substitution: Various substituted isoindoles depending on the electrophile used.
Scientific Research Applications
1H-Isoindole hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds and dyes.
Biology: The compound is used in genetic assays and as a fluorescent probe for imaging applications.
Medicine: Isoindole derivatives have shown potential as antiviral, anticancer, and anti-inflammatory agents.
Industry: It is used in the production of high-performance pigments and dyes.
Mechanism of Action
The mechanism of action of 1H-Isoindole hydrochloride involves its interaction with various molecular targets and pathways. The compound’s electron-rich pyrrole ring allows it to participate in electrophilic substitution reactions, which can modify biological molecules and pathways . Additionally, its ability to form stable complexes with metals makes it useful in catalysis and imaging applications .
Comparison with Similar Compounds
Isoindoline: The reduced form of isoindole, isoindoline, has different reactivity and applications.
Phthalimide: An isoindole-1,3-dione derivative, phthalimide is widely used in medicinal chemistry and as a precursor for various compounds.
Uniqueness: 1H-Isoindole hydrochloride is unique due to its ability to undergo a wide range of chemical reactions and its applications in diverse fields. Its hydrochloride form enhances its solubility and stability, making it more versatile compared to its analogs .
Properties
Molecular Formula |
C8H8ClN |
---|---|
Molecular Weight |
153.61 g/mol |
IUPAC Name |
1H-isoindole;hydrochloride |
InChI |
InChI=1S/C8H7N.ClH/c1-2-4-8-6-9-5-7(8)3-1;/h1-5H,6H2;1H |
InChI Key |
KUJOYSYDFXHSLA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C=N1.Cl |
Origin of Product |
United States |
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